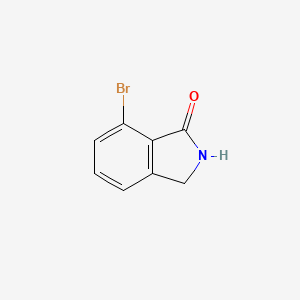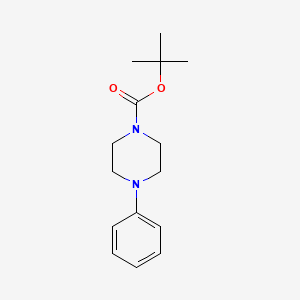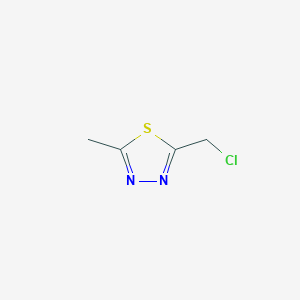![molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1](/img/structure/B1284171.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Übersicht
Beschreibung
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (BAO) is an important organic compound that has been studied extensively in the past decade. It is a bicyclic heterocyclic compound with a benzyl group attached to the oxa ring. BAO has been studied for its potential applications in a wide range of scientific research areas, including drug synthesis, pharmaceuticals, biochemistry, and physiology. BAO has also been used in laboratory experiments for its unique properties, such as its ability to form stable complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has been synthesized through various methods, often involving Dieckmann condensation and reactions with sodium sulfide and benzylamine. Its spectral and chemical properties have been studied, indicating its utility in further chemical research and synthesis (Ho & Lin, 1997).
Stereochemical and Conformational Studies
- Research on 3,7-diheterabicyclo[3.3.1]nonan-9-ones, which are structurally similar to this compound, has revealed interesting stereochemical and conformational properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tran et al., 2007).
Conformational Analysis Using NMR Spectroscopy
- Detailed conformational analysis of similar compounds, using 1H NMR spectroscopy, has shown that these molecules exist in specific conformations in solution. This information is valuable for designing drugs and understanding their interactions at the molecular level (Klepikova et al., 2003).
Applications in Organic Synthesis
- The molecule and its derivatives have been used in various organic synthesis processes. For example, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones have been prepared through specific condensation and cyclization reactions. These methods demonstrate the compound’s versatility in organic synthesis (Ullah et al., 2005).
Medicinal Chemistry and Drug Design
- Although specific studies directly relating to this compound in medicinal chemistry are not available, its structural analogs have been explored for potential antimicrobial properties. These studies indicate a broader potential for similar compounds in drug discovery (Parthiban et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGMGMDGAYWQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2CC3=CC=CC=C3)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576129 | |
| Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81514-40-1 | |
| Record name | 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
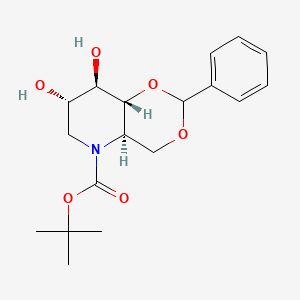
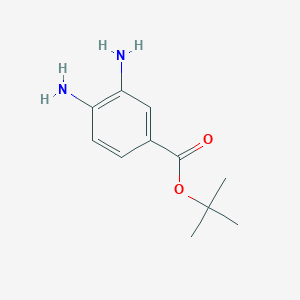
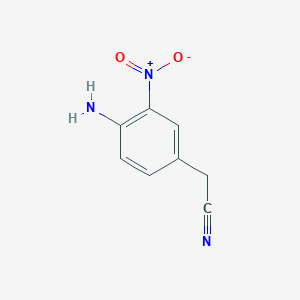
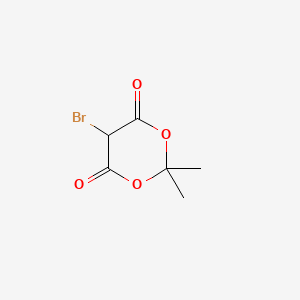
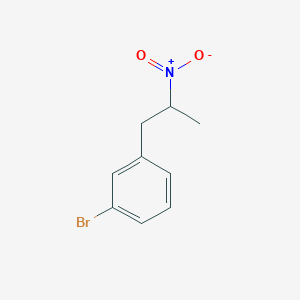
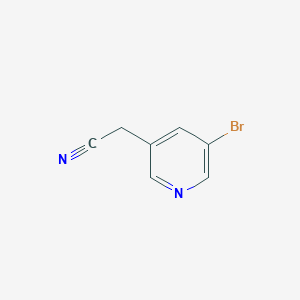
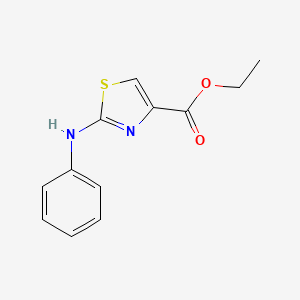
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
